N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide
Description
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c1-21(26(2,24)25)11-16(23)19-7-8-22-15(12-3-4-12)9-13(20-22)14-10-17-5-6-18-14/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVNFPJYUASSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.54 g/mol. The compound features a unique structural arrangement that includes:
- A cyclopropyl group ,
- A pyrazole derivative ,
- An N-methylmethylsulfonamido substituent.
These functional groups suggest diverse biological activities, making it a candidate for various therapeutic applications.
The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies indicate that it may exhibit:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Anti-inflammatory Properties : The presence of the pyrazole moiety is associated with anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX).
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (Cervical) | 15.4 | Significant cytotoxicity observed |
| A549 (Lung) | 12.7 | Effective in inhibiting cell growth |
| MCF7 (Breast) | 18.9 | Moderate activity noted |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Study 1: Anticancer Activity
In a recent study, researchers synthesized derivatives of pyrazole compounds, including this compound, and evaluated their anticancer properties. The study found that this compound significantly inhibited the proliferation of HeLa cells, suggesting its potential as an anticancer agent.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives. The compound was tested for its ability to inhibit COX enzymes, which play a crucial role in inflammatory processes. Results indicated that it effectively reduced inflammatory markers in vitro, supporting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Acetamide Derivatives
Key Observations :
Insights :
- The target compound’s synthesis likely involves pyrazole-ethylamine alkylation followed by sulfonamide introduction , analogous to ’s use of EDCI/HOBt for amide bond formation .
- Unlike ’s regioselective alkylation, the cyclopropyl group in the target compound may require specialized cyclopropanation techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
